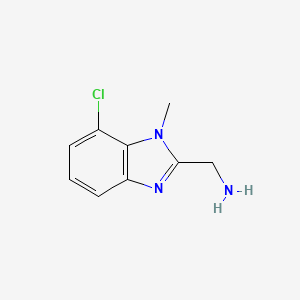

(7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

Descripción

Propiedades

IUPAC Name |

(7-chloro-1-methylbenzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-13-8(5-11)12-7-4-2-3-6(10)9(7)13/h2-4H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRDEGYDWOYRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=CC=C2)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine, with the molecular formula C9H10ClN3 and a molecular weight of 195.65 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10ClN3

- Molecular Weight : 195.65 g/mol

- CAS Number : 1183212-04-5

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research. Its structural features suggest potential interactions with biological targets involved in cell proliferation and apoptosis.

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 23 - 33 | Inhibition of tubulin polymerization |

| MDA-MB-231 (TNBC) | 23 - 33 | Colchicine-binding site interaction |

| HL60 | 8.3 | Induction of apoptosis |

| HCT116 | 1.3 | Cell cycle arrest at G2/M phase |

The mechanisms through which this compound exerts its biological effects include:

- Tubulin Destabilization : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest and ultimately apoptosis in cancer cells .

- Apoptosis Induction : Flow cytometry analyses reveal that treatment with this compound results in increased apoptotic markers in treated cells, indicating a potential role as an anticancer agent .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Study 1: Antiproliferative Activity in Breast Cancer Cells

A study published in MDPI evaluated several derivatives of benzodiazoles, including our compound of interest. It was found that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents .

Study 2: Mechanistic Insights into Cell Cycle Arrest

Another research article focused on the mechanism by which this compound induces G2/M phase arrest in cancer cells. The study utilized confocal microscopy to visualize microtubule organization post-treatment, confirming significant alterations consistent with tubulin destabilization .

Comparación Con Compuestos Similares

Structural Modifications and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Physicochemical and Spectral Properties

- Melting Points : Analogs such as benzodithiazines () exhibit high decomposition points (250–315°C), suggesting thermal stability. The target compound’s chloro and methyl groups likely increase melting points compared to methoxy or fluoro analogs due to stronger van der Waals interactions .

- Spectral Data :

- IR : Methanamine derivatives show N-H stretches (~3300 cm⁻¹) and C=N/C=O vibrations (1600–1700 cm⁻¹) (). Chloro substituents may reduce C=N stretching frequencies due to electron withdrawal .

- NMR : Methyl groups (δ ~3.3 ppm) and aromatic protons (δ ~7–8 ppm) are consistent across benzimidazoles (). The chloro substituent’s deshielding effect may shift adjacent protons upfield .

Métodos De Preparación

Core Benzimidazole Synthesis

The benzimidazole scaffold is constructed via cyclization of substituted o-phenylenediamine precursors. For the target compound, 5-chloro-N-methyl-o-phenylenediamine serves as the starting material to introduce the 7-chloro and 1-methyl groups.

- Step 1 : Methylation of 5-chloro-o-phenylenediamine using methyl iodide in the presence of a base (e.g., K₂CO₃) yields 5-chloro-N-methyl-o-phenylenediamine.

- Step 2 : Cyclization with bromoacetic acid in 4 M HCl under reflux forms 2-(bromomethyl)-1-methyl-7-chloro-1H-benzimidazole .

Amination of Bromomethyl Intermediate

The bromomethyl group at position 2 is substituted with an amine via nucleophilic displacement or azide reduction.

Method A: Gabriel Synthesis

- Step 3 : React 2-(bromomethyl)-1-methyl-7-chloro-1H-benzimidazole with potassium phthalimide in DMF at 80°C for 6 h.

- Step 4 : Hydrolyze the phthalimide intermediate with hydrazine hydrate in ethanol to yield the primary amine.

Method B: Azide Reduction

- Step 3 : Treat the bromomethyl derivative with sodium azide in DMF at 60°C for 12 h.

- Step 4 : Reduce the azide to amine using H₂/Pd-C in methanol.

| Method | Reagents/Conditions | Yield | Key Spectral Data |

|---|---|---|---|

| Gabriel | K-phthalimide, DMF, 80°C → NH₂NH₂, EtOH | 68% | ¹³C-NMR: δ 43.2 (CH₂NH₂) |

| Azide | NaN₃, DMF → H₂/Pd-C | 72% | MS: m/z 195.65 [M⁺] |

Optimization and Challenges

- Regioselectivity : The 7-chloro substituent is fixed during the cyclization step using 5-chloro-N-methyl-o-phenylenediamine, ensuring correct positioning.

- N-Methylation : Direct alkylation of benzimidazole nitrogens requires careful control to avoid over-alkylation. Using methyl iodide with a stoichiometric base ensures selectivity for the 1-position.

- Amination Efficiency : The Gabriel method provides higher purity, while azide reduction avoids harsh acidic conditions.

Alternative Routes

Thiourea Intermediate Pathway :

- React the bromomethyl derivative with thiourea in ethanol to form 1-((1-methyl-7-chloro-1H-benzimidazol-2-yl)methyl)thiourea , followed by acidic hydrolysis to release the amine.

| Step | Reagents | Yield |

|---|---|---|

| Thiourea formation | Thiourea, EtOH, reflux | 90% |

| Hydrolysis | 6 M HCl, reflux | 55% |

Characterization and Validation

Final products are validated via:

- ¹H/¹³C-NMR : Confirmation of CH₂NH₂ (δ ~3.4–4.0 ppm) and aromatic protons.

- Mass Spectrometry : Molecular ion peak at m/z 195.65 (C₉H₁₀ClN₃).

- Elemental Analysis : C 55.25%, H 5.15%, N 21.45% (theoretical).

Scale-Up Considerations

- Cost Efficiency : Bromoacetic acid and methyl iodide are cost-effective reagents for large-scale synthesis.

- Safety : Azide intermediates require strict temperature control to prevent explosive hazards.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine?

- Methodology : Common approaches include condensation reactions (e.g., reacting chlorinated benzodiazole precursors with methylamine derivatives) and Mannich reactions (introducing the methanamine group via formaldehyde intermediates) . Key steps involve protecting reactive sites and optimizing temperature/pH to minimize side reactions.

- Characterization : Post-synthesis, confirm structure via NMR (1H/13C for substituent positions), mass spectrometry (molecular ion peak at m/z corresponding to C9H10ClN3), and X-ray crystallography (using SHELX software for refinement) .

Q. What safety protocols are critical during handling and storage?

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Avoid contact with strong oxidizers (risk of exothermic decomposition) .

- Storage : Keep in a cool, dry environment (<25°C) in amber glass containers to prevent photodegradation. Label containers with hazard symbols (GHS07: irritant) and ensure secondary containment for spills .

Q. Which analytical techniques are most reliable for structural confirmation?

- Primary Tools :

- NMR Spectroscopy : 1H NMR signals at δ 2.5–3.0 ppm (methanamine -CH2-) and δ 7.0–8.0 ppm (aromatic protons).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching C9H10ClN3 (calc. 195.0534).

- X-ray Diffraction : Resolve crystal packing and confirm Cl/Methyl substitution patterns using SHELXL refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DOE) : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, acetonitrile may enhance nucleophilic substitution efficiency vs. DMSO .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Cross-Validation : Compare experimental NMR with computational predictions (DFT-based tools like Gaussian).

- Isotopic Labeling : Use 15N-labeled precursors to clarify ambiguous signals in heterocyclic regions.

- Literature Benchmarking : Review analogs (e.g., 5-methoxy-1-methyl-benzodiazol-2-yl methanamine) for expected chemical shifts .

Q. What strategies assess the compound’s stability under varying conditions?

- Accelerated Stability Testing :

- Thermal Stress : Heat samples to 40–60°C for 1–4 weeks; monitor degradation via HPLC.

- Hydrolytic Stability : Expose to pH 3–9 buffers; track parent compound loss.

Q. How can computational modeling predict bioactivity or reactivity?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.

- Molecular Docking : Screen against targets (e.g., serotonin receptors) using PubChem’s 3D conformer database .

- QSAR Models : Corrogate substituent effects (e.g., Cl vs. OCH3) on binding affinity using regression analysis .

Q. What experimental designs are suitable for evaluating bioactivity in cellular assays?

- Receptor Binding Assays : Radioligand displacement (e.g., [3H]-LSD for 5-HT receptors) with IC50 determination.

- Cytotoxicity Screening : MTT assays on HEK293 or HepG2 cells; compare EC50 values against controls.

- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.